molecular formula C22H19Cl2N7O B2600195 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone CAS No. 920230-17-7

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone

Cat. No. B2600195
CAS RN: 920230-17-7
M. Wt: 468.34
InChI Key: SFDMNQGDOXDGFB-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that contains several functional groups and rings . It belongs to the class of triazolopyrimidines, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Triazole compounds, including triazolopyrimidines, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazolopyrimidines are synthesized via reactions involving hydrazonoyl halides, which are widely used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar triazolopyrimidines have shown significant inhibitory activity in biological assays . They have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the known activities of similar triazolopyrimidines . Further studies could also aim to optimize its synthesis and explore its mechanism of action in more detail.

properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2,5-dichlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N7O/c23-16-6-7-18(24)17(12-16)22(32)30-10-8-29(9-11-30)20-19-21(26-14-25-20)31(28-27-19)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDMNQGDOXDGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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